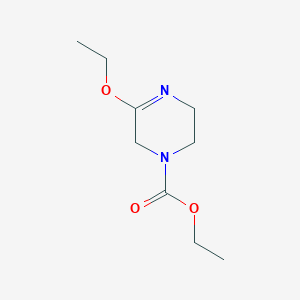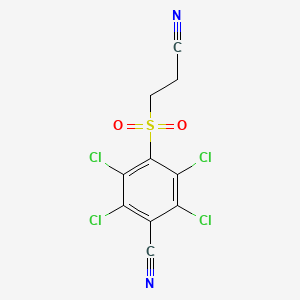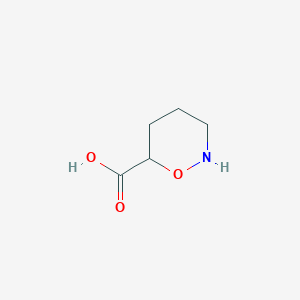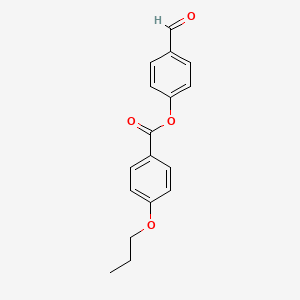![molecular formula C11H18 B14621719 (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene CAS No. 59581-90-7](/img/structure/B14621719.png)
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene is a bicyclic compound characterized by its unique structure and stereochemistry. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of four methyl groups and a double bond in the structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a substituted cyclopentadiene, and the dienophile is a suitable alkene. The reaction conditions usually require elevated temperatures and sometimes the presence of a catalyst to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bond to form a saturated bicyclic compound.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Halogenation reagents such as bromine or chlorine can be used for electrophilic substitution, while organometallic reagents can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a scaffold for designing bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene depends on the specific reaction or application. In general, the compound’s rigid structure and stereochemistry play a crucial role in its interactions with other molecules. The double bond and methyl groups can participate in various chemical reactions, influencing the compound’s reactivity and selectivity. Molecular targets and pathways involved may include enzyme binding sites, receptor interactions, and participation in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Lacks the methyl groups and has different reactivity and applications.
1-Methylbicyclo[2.2.1]hept-2-ene: Contains only one methyl group, leading to different chemical properties.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains additional functional groups, making it suitable for different reactions and applications.
Uniqueness
(1S,4R)-1,2,7,7-Tetramethylbicyclo[221]hept-2-ene is unique due to its specific stereochemistry and the presence of four methyl groups
Properties
CAS No. |
59581-90-7 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(1S,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h7,9H,5-6H2,1-4H3/t9-,11+/m1/s1 |
InChI Key |
ZLCRBFJQCPQSGZ-KOLCDFICSA-N |
Isomeric SMILES |
CC1=C[C@H]2CC[C@@]1(C2(C)C)C |
Canonical SMILES |
CC1=CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)

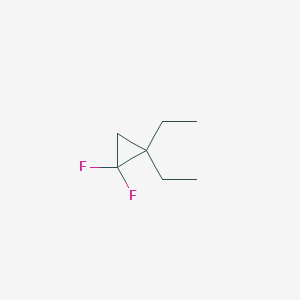
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
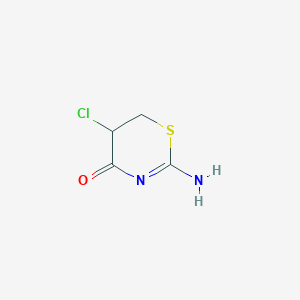
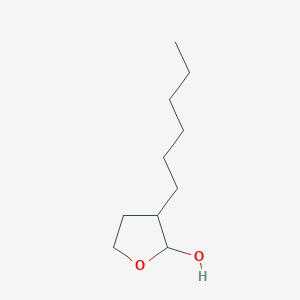
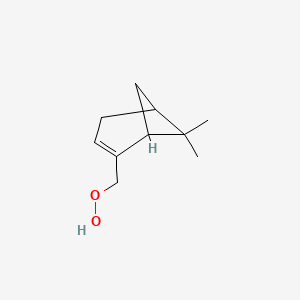
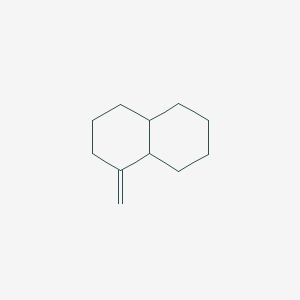
![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)
